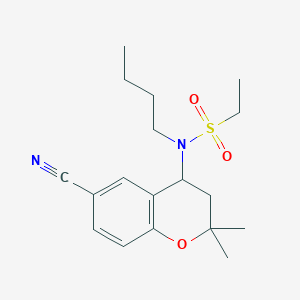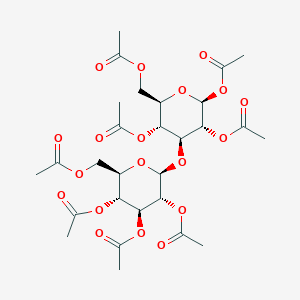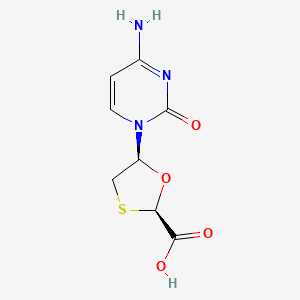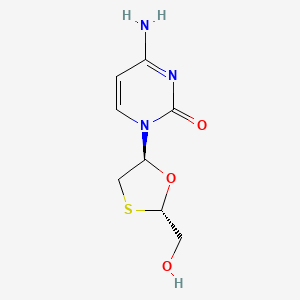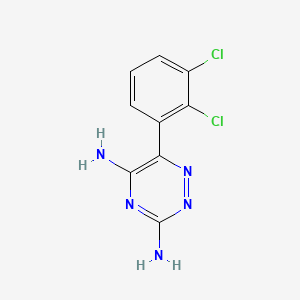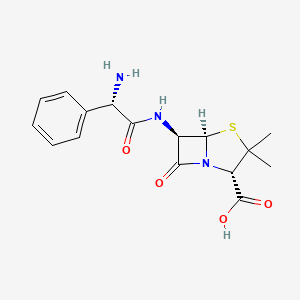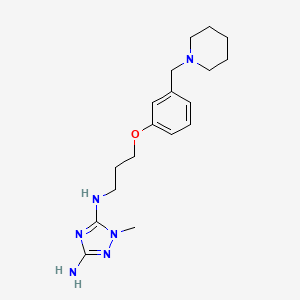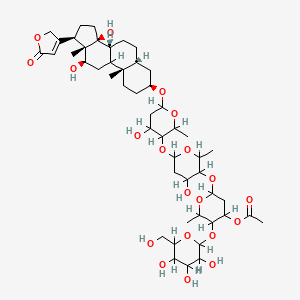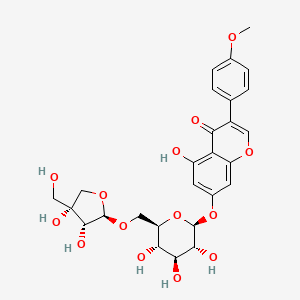
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide
Overview
Description
LAS101057 is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor. This compound has been identified as a clinical development candidate due to its ability to inhibit agonist-induced interleukin-6 production in human fibroblasts and its activity in an ovalbumin-sensitized mouse model. LAS101057 reduces airway hyperresponsiveness to methacholine, Th2 cytokine production, and ovalbumin-specific immunoglobulin E levels .
Mechanism of Action
Target of Action
LAS101057, also known as “N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide”, is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor . The A2B adenosine receptor is a protein that plays a crucial role in many biological processes, including inflammation and immune response .
Mode of Action
As an antagonist, LAS101057 binds to the A2B adenosine receptor, blocking its activation by adenosine. This inhibition prevents the receptor from triggering downstream signaling pathways that would normally lead to inflammation and other immune responses .
Biochemical Pathways
The A2B adenosine receptor is known to mediate the release of the pro-inflammatory cytokine IL-6 through a mechanism dependent on the cAMP/cAMP response element binding (CREB) signaling pathway . By inhibiting the A2B receptor, LAS101057 can reduce the production of IL-6 and other inflammatory mediators .
Result of Action
LAS101057 has been shown to inhibit agonist-induced IL-6 production in human fibroblasts . In an ovalbumin (OVA)-sensitized mouse model, oral administration of LAS101057 reduced airway hyperresponsiveness to methacholine, Th2 cytokine production, and OVA-specific IgE levels . These results indicate that LAS101057 can effectively reduce inflammation and immune response in both cellular and animal models.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LAS101057 involves a series of pyrazine-based reactions. One common method includes the Suzuki coupling reaction. In this method, 6-chloropyrazin-2-amine is reacted with an aromatic boronic acid in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like dioxane .
Industrial Production Methods
Industrial production of LAS101057 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
LAS101057 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases such as cesium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives with modified functional groups, while oxidation and reduction reactions result in changes to the oxidation state of the compound .
Scientific Research Applications
LAS101057 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the A2B adenosine receptor and its role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and cytokine production.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma and chronic obstructive pulmonary disease due to its anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
N-(5,6-diarylpyridin-2-yl)amide derivatives: These compounds also act as A2B adenosine receptor antagonists but may differ in potency and selectivity.
4‘-(2-Furyl)-N-pyridin-3-yl-4,5‘-bipyrimidin-2‘-amine: Another potent and selective A2B adenosine receptor antagonist with similar applications
Uniqueness
LAS101057 stands out due to its high potency, selectivity, and oral efficacy. Its ability to inhibit interleukin-6 production and reduce airway hyperresponsiveness makes it a promising candidate for therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
N-[5-(3-fluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c19-14-9-21-7-5-13(14)17-16(12-2-1-6-20-8-12)23-15(10-22-17)24-18(25)11-3-4-11/h1-2,5-11H,3-4H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYURJQIMYCWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(C(=N2)C3=CN=CC=C3)C4=C(C=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925676-48-8 | |
| Record name | LAS-101057 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925676488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAS-101057 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EBU6WKP85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE](/img/structure/B1674432.png)
